molecular formula C12H15ClOS B7968324 4-(3-Chloro-2-methylphenyl)thian-4-ol

4-(3-Chloro-2-methylphenyl)thian-4-ol

Cat. No.: B7968324
M. Wt: 242.77 g/mol
InChI Key: YHHNTOHXUYPHNF-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 3-chloro-2-methylphenyl group. For example, compounds like 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol (a Schiff base derivative) and 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol share key structural motifs, such as chloro- and methyl-substituted aromatic rings fused to sulfur-containing cyclic systems . These analogs are often synthesized for applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)thian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOS/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNTOHXUYPHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2(CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds exhibit structural similarities to 4-(3-Chloro-2-methylphenyl)thian-4-ol, differing primarily in substituents, ring systems, or functional groups:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features References
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol C₁₄H₁₂ClNO 245.70 g/mol Not provided Imine linkage, planar 4-hydroxybenzylidene
4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol C₁₂H₁₅ClO₂S 258.76 g/mol 1996355-67-9 Methoxy substituent, thiopyran ring
4-(2-Chlorophenyl)tetrahydro-2H-thiopyran-4-ol C₁₁H₁₃ClOS 228.73 g/mol 2006229-07-6 Simple chlorophenyl substitution

Key Observations :

  • Planarity vs. Non-planarity: The imine-containing analog (4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol) exhibits a near-planar 4-hydroxybenzylidene system, with a dihedral angle of 39.84° between aromatic rings, influencing its intermolecular interactions .
  • Substituent Effects : Methoxy or additional chloro groups alter electronic properties. For example, the methoxy group in 1996355-67-9 enhances hydrophilicity compared to the methyl group in the target compound .
Physicochemical Properties
  • Hydrogen Bonding: The hydroxyl group in this compound enables hydrogen bonding, similar to 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, which forms stable crystals via O–H···N interactions .

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